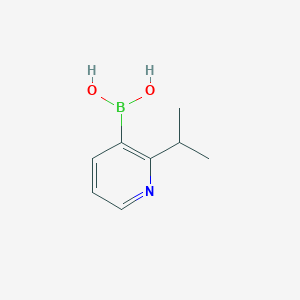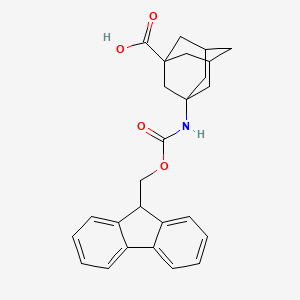
Fmoc-Adam-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Adam-OH: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with the adamantane structure. The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under basic conditions. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability. The combination of these two structures results in a compound that is useful in various chemical and biological applications.
科学研究应用
Chemistry: Fmoc-Adam-OH is widely used in peptide synthesis as a protecting group for amines. It allows for the selective protection and deprotection of amine groups during the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The rigidity of the adamantane structure provides a stable scaffold for the attachment of various functional groups .
Medicine: The adamantane structure can enhance the stability and bioavailability of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as hydrogels and nanogels, for biomedical applications .
作用机制
Target of Action
Fmoc-Adam-OH, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is commonly used as a protecting group for amines in peptide synthesis . The primary targets of this compound are therefore the amine groups of amino acids and peptides .
Mode of Action
The Fmoc group in this compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a carbamate . This process protects the amine group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The Fmoc protection and deprotection processes are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the selective and sequential assembly of amino acids into peptides . The Fmoc group is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting amine groups during synthesis, this compound helps prevent unwanted side reactions, thereby increasing the efficiency and accuracy of peptide synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Fmoc protection process requires the presence of a base and is typically carried out in an organic solvent . Additionally, the stability of the Fmoc group can be affected by temperature and pH . Therefore, careful control of these environmental factors is crucial for the successful use of this compound in peptide synthesis .
生化分析
Biochemical Properties
Amino acids and short peptides modified with the Fmoc group, such as Fmoc-Adam-OH, have eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . These properties can promote the association of building blocks, making this compound a valuable tool in biochemical reactions .
Cellular Effects
For instance, Fmoc-DDIKVAV gel had a positive effect on cell growth
Molecular Mechanism
The Fmoc group, including this compound, is frequently used as a protecting group for amines. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The Fmoc group, including this compound, is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Metabolic Pathways
The Fmoc group is known to play a significant role in peptide synthesis , suggesting that this compound may be involved in similar biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Adam-OH typically involves the reaction of adamantane with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The Fmoc group is introduced to the adamantane structure through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: Fmoc-Adam-OH undergoes various chemical reactions, including:
Oxidation: The adamantane structure can be oxidized to form adamantanone derivatives.
Reduction: The Fmoc group can be reduced to form the corresponding amine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under basic conditions.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Adamantanone derivatives.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
相似化合物的比较
Fmoc-Phenylalanine: Similar to Fmoc-Adam-OH, Fmoc-Phenylalanine is used in peptide synthesis as a protecting group for amines.
Fmoc-Diphenylalanine: This compound is used in the formation of hydrogels and nanogels for biomedical applications.
Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the adamantane structure, which provides enhanced stability and rigidity compared to other Fmoc-protected compounds. This makes it particularly useful in applications requiring a stable scaffold, such as drug delivery systems and advanced materials .
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c28-23(29)25-10-16-9-17(11-25)13-26(12-16,15-25)27-24(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRDRSUDCSEVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875211-10-2 |
Source


|
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467712.png)
![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
![(E)-4-(Dimethylamino)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2467715.png)
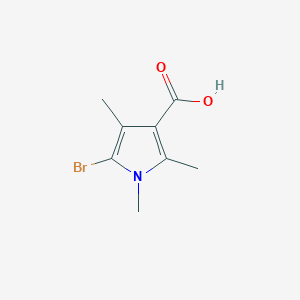
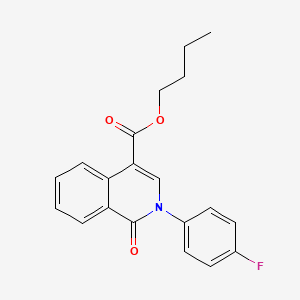
![2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2467720.png)
![2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2467721.png)
![5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2467722.png)
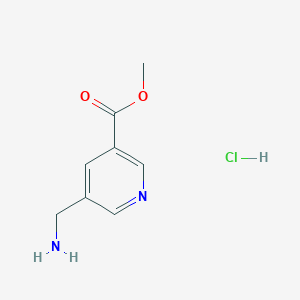
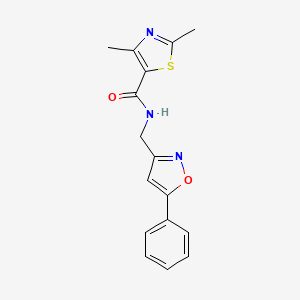

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(3-morpholinopropyl)malonamide](/img/structure/B2467729.png)
